molecular formula C11H14N2OSi B1356790 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide CAS No. 499193-54-3

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Cat. No.: B1356790
CAS No.: 499193-54-3
M. Wt: 218.33 g/mol
InChI Key: OGACQPYTBNGLQD-UHFFFAOYSA-N
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Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

Preparation Methods

The synthesis of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide typically involves the following steps:

Chemical Reactions Analysis

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OSi/c1-15(2,3)8-6-9-5-4-7-13-10(9)11(12)14/h4-5,7H,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGACQPYTBNGLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592075
Record name 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499193-54-3
Record name 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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